molecular formula C5H4N4O B1500419 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one

1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B1500419
M. Wt: 136.11 g/mol
InChI Key: JTNQNHQPENYUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 955368-90-8) is a privileged scaffold in medicinal chemistry and anticancer drug discovery. Its core structure serves as a bioisostere of the purine moiety of ATP, allowing it to act as a competitive inhibitor for various kinase enzymes implicated in cancer progression . Researchers extensively utilize this heterocyclic system as a foundational template to design and synthesize potent small-molecule inhibitors targeting critical oncogenic pathways. Its key research value lies in its application against epidermal growth factor receptor (EGFR) , cyclin-dependent kinase 2 (CDK2) , and vascular endothelial growth factor receptor-2 (VEGFR-2) . Derivatives based on this core have demonstrated promising in vitro antiproliferative activities against a diverse range of human cancer cell lines, including lung (A549), colorectal (HCT-116), breast (MCF-7, MDA-MB-468), and hepatocellular carcinoma (HepG-2) . The mechanism of action for these derivatives typically involves potent kinase inhibition, which leads to the disruption of cancer cell cycle progression, induction of apoptosis, and suppression of angiogenesis . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-6-2-7-4(3)8-9-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

JTNQNHQPENYUGB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)NNC2=O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives have shown promising antitumor activity across various cancer cell lines.

Case Study: Novel Anticancer Agents

A study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives, revealing that compound 1a exhibited significant inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control. The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent .

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Induces apoptosis
1dMCF-71.74Induces apoptosis
DoxorubicinA5499.20Positive control

Case Study: RAF Kinase Inhibition

Another investigation focused on bisarylureas based on the pyrazolo[3,4-d]pyrimidine scaffold, demonstrating potent inhibitory activity against BRAF V600E kinase (IC50 = 23.6 nM) and effective anti-proliferative effects against multiple tumor cell lines (A375, HT-29, PC-3, A549). The study highlighted the scaffold's significance in enhancing biological activity and selectivity towards cancer cells .

Inhibition of Kinases

The compound has also been explored for its ability to inhibit various kinases, making it a valuable scaffold for developing targeted cancer therapies.

Case Study: CDK2 Inhibition

Research on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors revealed that several synthesized compounds significantly inhibited the growth of cancer cell lines. These compounds were designed to selectively target CDK2, a critical enzyme in cell cycle regulation .

CompoundTarget KinaseIC50 (nM)
Compound ACDK250
Compound BCDK275

Other Pharmacological Activities

Beyond antitumor effects, derivatives of this compound have shown potential in other therapeutic areas:

  • Antidiabetic Activity : Some derivatives have demonstrated insulin-mimetic properties.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to modulate inflammatory pathways.
  • Neuroprotective Properties : Certain derivatives exhibit potential in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

The 1H-pyrazolo[3,4-d]pyrimidine scaffold’s activity and selectivity are highly dependent on substituents and bioisosteric modifications. Below is a detailed comparison with structurally related compounds:

Substituent Variations

Position 3 Modifications
  • MK-1775 : An allyl group at position 3 enhances binding to WEE1’s hydrophobic pocket, contributing to its potency .
  • 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one (): The electron-withdrawing trifluoromethyl group at position 3 may improve metabolic stability but reduces solubility compared to MK-1775 .
Position 6 Modifications
  • MK-1775: The (4-(4-methylpiperazin-1-yl)phenyl)amino group at position 6 facilitates interactions with WEE1’s catalytic domain, critical for kinase inhibition .

Core Modifications

  • Thiazolo[4,5-d]pyrimidines (): Replacing the pyrazole ring with thiazole introduces sulfur, altering electronic properties. For example, 5-thioxo-thiazolo[4,5-d]pyrimidine derivatives exhibit distinct binding profiles in chromenone-based anticancer agents .
  • Pyrimido[4,5-d]pyrimidin-4(1H)-ones (): These fused pyrimidines lack the pyrazole ring, reducing hydrogen-bonding capacity with kinase hinges, as seen in derivatives targeting imidazo[1,2-a]pyrimido[4,5-d]pyrimidines .

Bioisosteric Replacements

  • EGFR-TK Inhibitors (): Replacing quinazoline in EGFR inhibitors (e.g., gefitinib analogs) with 1H-pyrazolo[3,4-d]pyrimidine improves occupancy in the adenine-binding pocket, enhancing selectivity for EGFR mutants .
  • Sorafenib Analogs (): Substituting Sorafenib’s pyridine with 1H-pyrazolo[3,4-d]pyrimidine (compound 1a) retains RAF kinase inhibition (IC₅₀ < 100 nM) while enabling hydrogen bonding with BRAFV600E’s hinge region, akin to ATP .

Data Table: Key Compounds and Properties

Compound Name/Structure Substituents/Modifications Target Kinase/Receptor Key Activity/Findings Reference
MK-1775 (adavosertib) Allyl (C3), (4-methylpiperazine)phenylamino (C6) WEE1 Synergizes with DNA-damaging agents; Phase II trials
Compound 1a () Pyrazolo[3,4-d]pyrimidine core; diaryl urea RAF (BRAFV600E) IC₅₀ = 23 nM; overlaps with Sorafenib in binding
3-(Trifluoromethyl) Derivative () CF₃ at C3 Not specified Structural analog; NMR-confirmed
EGFR-TK Bioisostere () Quinazoline → pyrazolo[3,4-d]pyrimidine EGFR Improved occupancy in mutant EGFR
Thiazolo[4,5-d]pyrimidine () Thiazole core; 5-thioxo group Chromenone-associated Anticancer activity via unknown targets

Research Findings and Implications

  • Kinase Selectivity : The pyrazolo[3,4-d]pyrimidine scaffold’s purine mimicry allows broad kinase targeting (WEE1, RAF, EGFR), but substituents dictate specificity. For example, MK-1775’s piperazine-phenyl group is critical for WEE1 over other kinases .
  • Combination Therapies : MK-1775 synergizes with gemcitabine in pancreatic cancer and radiation in glioblastoma, highlighting its role in overcoming chemotherapy resistance .
  • Structural Adaptability : Bioisosteric replacements (e.g., thiazolo or pyrimido cores) demonstrate the scaffold’s flexibility but require trade-offs in binding affinity or solubility .

Preparation Methods

Synthesis via Iminoether Intermediates and Hydrazine Hydrate

A well-documented approach involves the preparation of ethyl 5-(ethoxymethyleneamino)-1-phenyl-1H-pyrazole-4-carboxylate intermediates (imidates), which are then reacted with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidin-3(2H)-one core.

Procedure:

  • Step 1: Preparation of iminoethers (2a-c) by refluxing a mixture of pyrazole carboxylate derivatives with triethylorthoformate in acetic anhydride for 3 hours, followed by solvent removal and recrystallization from ethanol.

  • Step 2: Reaction of iminoethers (2a-c) with hydrazine hydrate in ethanol under reflux for 1 hour yields 5-amino-3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (4a-c) as colorless needles.

  • Step 3: Further reaction of iminoethers with primary amines under reflux in toluene for 6 hours affords 3,5-disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones (5a-o).

Yields and Characterization:

Product R (at C-3) R' (at C-5) Yield (%)
5a H -CH2-Ph 75
5b H -CH2-CH2-Ph 80
5c H (2Cl)-CH2-Ph 65
5d H (4Cl)-CH2-Ph 70
5e H Naphthyl 80
5f CH3 -CH2-Ph 54
5g CH3 -CH2-CH2-Ph 56
5h CH3 (2Cl)-CH2-Ph 60
5i CH3 (4Cl)-CH2-Ph 70

Table 1: Selected yields of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones prepared via iminoether intermediates and primary amines.

Spectroscopic Data:

  • IR spectra show characteristic bands at 1574–1587 cm⁻¹ (C=N) and 1670–1677 cm⁻¹ (carbonyl C=O).
  • ^1H NMR spectra reveal disappearance of ethoxy signals and appearance of iminic proton singlets at 7.84–8.85 ppm.
  • ^13C NMR confirms carbonyl carbon signals at δ 1670–1677 ppm.
  • Mass spectra (ES+) show molecular ion peaks consistent with the assigned structures.

Condensation with Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride reacts with iminoethers in ethanol in the presence of triethylamine to yield 3-substituted-5-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones.

  • The presence of OH and C=O groups is confirmed by IR bands near 3400 cm⁻¹ and 1670 cm⁻¹, respectively.
  • This method provides an alternative functionalization at the 5-position with hydroxy groups.

Suzuki Coupling for 3-Aryl Substituted Derivatives

A modern method to obtain 3-aryl substituted pyrazolo[3,4-d]pyrimidine derivatives involves Suzuki cross-coupling reactions:

  • Starting from 1-(cyclohexylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, various boronic acid derivatives are coupled using Pd(PPh₃)₄ catalyst.
  • This method allows introduction of diverse functional groups (NH₂, OH, NO₂) at para and meta positions of the 3-phenyl group.
  • The reaction proceeds under mild conditions and enables structural diversity for SAR studies.

Green and Conventional Methods Involving Michael Addition and Cyclization

Recent studies have reported solvent-free or ethanol reflux methods catalyzed by piperidine to synthesize pyrazolo[3,4-d]pyrimidine derivatives:

  • Aryl aldehydes, acetophenone, ethyl cyanoacetate, diethyl malonate, and malononitrile are reacted with 2,4-dichlorobenzaldehyde to yield arylidene intermediates.
  • These intermediates undergo Michael addition and intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives.
  • Density Functional Theory (DFT) studies support the proposed mechanism.
  • This approach is advantageous for its environmental friendliness and efficiency.

Summary Table of Preparation Methods

Methodology Key Reactants/Conditions Advantages References
Iminoether + Hydrazine Hydrate Pyrazole carboxylate + triethylorthoformate; reflux; hydrazine hydrate High yields; well-characterized intermediates
Condensation with Hydroxylamine Iminoethers + hydroxylamine hydrochloride + triethylamine Introduces hydroxy group at C-5
Suzuki Coupling 3-Iodo-pyrazolo[3,4-d]pyrimidin-4-amine + boronic acids + Pd catalyst Structural diversity; mild conditions
Michael Addition & Cyclization Aryl aldehydes + active methylene compounds + piperidine catalyst Green chemistry approach; solvent-free

Concluding Remarks

The preparation of 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one and its derivatives is well-established through multiple synthetic routes. The classical iminoether-hydrazine method remains a robust and reliable approach, providing good yields and straightforward purification. Modern techniques such as Suzuki coupling expand the scope for functionalization, while green chemistry methods offer sustainable alternatives. The choice of method depends on the desired substitution pattern, available starting materials, and environmental considerations.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives with high purity?

Answer:
The synthesis of derivatives typically involves sequential reactions such as:

  • Chlorination using phosphorus oxychloride (POCl₃) to introduce reactive chloro groups .
  • Nucleophilic substitution to attach aryl or alkyl groups, as seen in the synthesis of YLL545 (46% yield, 98% HPLC purity) .
  • Condensation reactions with urea or amine-containing reagents to form final products.
    Key validation steps: Monitor reaction progress via TLC and confirm purity using HPLC. Optimize solvent systems (e.g., DMSO or EtOH) for crystallization to minimize impurities .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • X-ray crystallography : Resolve bond lengths (e.g., C4–C1: 1.484 Å) and confirm regiochemistry of substituents .
  • NMR spectroscopy : Use 1H^1H and 13C^13C NMR to verify substituent positions. For example, 1H^1H NMR peaks at δ 14.14 (s, 1H) correspond to the pyrazole NH proton .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M + H]+^+ at m/z 415.1062 for YLL545) .

Advanced: How do structural modifications to the pyrazolo[3,4-d]pyrimidine core influence kinase inhibitory activity?

Answer:

  • Substituent positioning : Adding allyl or aryl groups at the 1- and 6-positions (e.g., MK-1775) enhances WEE1 kinase inhibition by mimicking ATP-binding motifs .
  • Polar groups : Hydroxypropan-2-yl or trifluoromethyl groups improve solubility and target engagement (e.g., MK-1775’s IC₅₀ < 100 nM in pancreatic cancer models) .
  • Methodological validation : Perform kinase selectivity profiling using radiometric assays or fluorescence polarization to compare binding across kinase families .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Comparative assays : Re-evaluate compounds under standardized conditions (e.g., consistent cell lines, assay protocols). For example, MK-1775’s efficacy varies with DNA repair status in cancer cells .
  • Structural benchmarking : Compare crystallographic data (e.g., bond angles in derivatives) to identify conformational impacts on activity .
  • Orthogonal validation : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .

Advanced: What strategies are effective for designing selective kinase inhibitors using the pyrazolo[3,4-d]pyrimidine scaffold?

Answer:

  • Hybrid pharmacophores : Integrate moieties like 4-(4-methylpiperazin-1-yl)phenyl (MK-1775) to enhance selectivity for kinases like WEE1 over CDK1/2 .
  • Covalent modifiers : Introduce electrophilic groups (e.g., chloroethyl) to target cysteine residues in kinase active sites .
  • Computational docking : Use molecular dynamics simulations to predict binding poses and optimize substituent interactions .

Pharmacological: What in vivo models are suitable for evaluating the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Triple-negative breast cancer (TNBC) xenografts : YLL545 reduced tumor volume by 60% in MDA-MB-231 models via VEGF-R2 inhibition .
  • Patient-derived xenografts (PDX) : Test MK-1775 in TP53-mutant ovarian cancer models to assess synthetic lethality with DNA-damaging agents .
  • Dosing regimens : Oral administration (e.g., MK-1775 at 60 mg/kg twice daily) ensures sustained target inhibition .

Methodological: How can researchers validate the identity and stability of pyrazolo[3,4-d]pyrimidine derivatives under physiological conditions?

Answer:

  • Stability assays : Incubate compounds in PBS (pH 7.4) or serum at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Solubility profiling : Use shake-flask methods with aqueous buffers (e.g., 0.1N NaOH or HCl) to determine pH-dependent solubility .
  • Metabolite identification : Perform hepatic microsome incubations to identify oxidative or conjugative metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.